N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine
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Overview
Description
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound features a phenyl group attached to the pyrimidine ring, along with two methoxyethyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of Methoxyethyl Groups: The methoxyethyl groups can be attached to the nitrogen atoms through a nucleophilic substitution reaction using 2-methoxyethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This might include:
- Using high-purity starting materials.
- Employing efficient catalysts and solvents.
- Implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of N,N-bis(2-ethoxyethyl)-6-phenylpyrimidin-4-amine.
Scientific Research Applications
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-ethoxyethyl)-6-phenylpyrimidin-4-amine: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.
N,N-bis(2-methoxyethyl)-4-phenylpyrimidin-2-amine: Similar structure but with the phenyl group attached to a different position on the pyrimidine ring.
N,N-bis(2-methoxyethyl)-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and potential interactions with biological targets, while the methoxyethyl groups increase its solubility and reactivity.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-20-10-8-19(9-11-21-2)16-12-15(17-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQURJSHTXWCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=NC=NC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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